molecular formula C12H21NO2 B15221094 Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate

Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate

Cat. No.: B15221094
M. Wt: 211.30 g/mol
InChI Key: FNIHOIFAMXVNAM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-azabicyclo[331]nonan-9-yl)acetate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic hydrogenation processes on a larger scale, utilizing efficient and scalable reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic receptor antagonist, it binds to muscarinic receptors, inhibiting their activity and thereby modulating neurotransmission . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate can be compared to other similar compounds, such as:

This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)6-11-9-4-3-5-10(11)8-13-7-9/h9-11,13H,2-8H2,1H3

InChI Key

FNIHOIFAMXVNAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2CCCC1CNC2

Origin of Product

United States

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